2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol is an organic compound characterized by its unique structure and potential applications in various scientific fields. This compound contains a phenolic ring substituted with an amino group that is further substituted with a hydroxybutan-2-yl moiety. Its molecular formula is , and it has garnered attention for its biological activities and potential therapeutic uses.
The compound can be synthesized through various organic reactions, primarily involving the modification of phenolic compounds and amines. It is often studied in the context of medicinal chemistry due to its structural similarities to bioactive molecules.
In terms of chemical classification, 2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol falls under the category of aryl amines and phenolic compounds. Its structure allows it to participate in numerous chemical reactions, making it a versatile compound in organic synthesis.
The synthesis of 2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol typically involves several steps:
The reaction pathway often requires careful control of temperature and pH to optimize yields and selectivity. The use of protective groups may also be necessary to prevent unwanted side reactions during synthesis.
The molecular structure of 2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol features:
Key structural data includes:
2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol can undergo various chemical transformations:
The reaction conditions for these transformations typically involve specific reagents such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride).
The mechanism of action for 2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol is primarily related to its interaction with biological targets, such as enzymes or receptors:
Quantitative data on binding affinities and biological activities are still under investigation but suggest potential therapeutic applications.
Key physical properties include:
Chemical properties include:
Relevant data from studies indicate that this compound exhibits favorable characteristics for pharmaceutical applications.
2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol has potential applications in several scientific fields:
The discovery of 2-{1-[(1-hydroxybutan-2-yl)amino]ethyl}phenol emerged from systematic efforts to overcome limitations of first-line antitubercular agents. Ethambutol (EMB), a cornerstone tuberculosis (TB) therapy for 50 years, targets arabinosyl transferases (EmbCAB) critical for mycobacterial cell wall synthesis. However, the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains, coupled with EMB’s limited efficacy against non-tuberculous mycobacteria (NTM), necessitated structural innovations [3]. This compound belongs to a class of asymmetric ethylenediamine analogs designed to retain EMB’s core pharmacophore while introducing novel side-chain modifications. Researchers synthesized three distinct series of EMB analogs, varying fluorine substitution patterns, hydrogen-bonding capabilities of phenolic moieties, and positional swaps of nitrogen/oxygen atoms to enhance target affinity against resistant strains [3].
Early structure-activity relationship (SAR) studies revealed that antimycobacterial activity sharply declines with significant deviations from EMB’s molecular architecture. For instance, only analogs preserving the ethylene diamine bridge and specific hydroxyl positioning exhibited comparable activity. This compound was developed within "Series 2" of these investigations, exploring phenolic hydrogen bonding through ortho-substituted phenol groups connected to the ethylamine core. The design leveraged Portoghese’s pioneering bivalent ligand strategy—originally applied to opioid receptors—where synergistic binding at vicinal sites could enhance selectivity and efficacy [7].
Table 1: Antimycobacterial Activity Profile of Select Ethambutol Analogs
Compound Series | Structural Modification | Activity Against M. tuberculosis | Activity Against NTMs |
---|---|---|---|
Ethambutol (EMB) | Reference compound | +++ (MIC₉₀: 2 μM) | ++ |
Series 1 (Fluorinated) | Alkyl chain fluorine substitution | + to ++ | ± |
Series 2 (Phenolic) | Phenol with variable substituents | ++ to +++ | + to ++ |
Series 3 (N/O swap) | Nitrogen/oxygen positional swap | ± | - |
SQ109 | Diaryl ethylenediamine | +++ | ++ |
2-{1-[(1-hydroxybutan-2-yl)amino]ethyl}phenol (CAS 1038235-05-0) is classified as a β-amino-alcohol derivative featuring an ethylamine core substituted with a hydroxybutyl chain and an ortho-hydroxyphenyl group. Its molecular formula is C₁₂H₁₉NO₂ (MW: 209.28 g/mol), with the SMILES string OC1=CC=CC=C1C(NC(CC)CO)C
highlighting the phenol group directly attached to the chiral center bearing the ethylamine function [1] [5]. The compound shares a scaffold with clinically significant antimycobacterial agents like EMB but diverges through its unsymmetric mono-phenolic substitution and secondary amine linkage.
Key structural determinants include:
Table 2: Structural Comparison of Phenolic Ethylamine Derivatives
Compound Name | CAS/CID | Molecular Formula | Key Structural Features |
---|---|---|---|
2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol | 1038235-05-0 | C₁₂H₁₉NO₂ | Ortho-phenol; secondary amine; chiral alcohol |
2-{1-[(butan-2-yl)amino]ethyl}phenol | 1019605-07-2 | C₁₂H₁₉NO | Deoxygenated analog; no terminal hydroxyl |
4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol | 31729 | C₁₇H₂₁NO₃ | Para-phenol dimer; symmetric substitution |
4-[(1S)-1-hydroxy-2-{[(2R)-4-(4-hydroxyphenyl)butan-2-yl]amino}ethyl]phenol | 12049689 | C₁₈H₂₃NO₃ | Extended alkyl spacer; dual para-phenols |
This compound is synthesized via nucleophilic substitution between 2-(1-aminoethyl)phenol and 1,2-epoxybutane under mild conditions. Alternatively, a modified Mannich reaction employs 2-hydroxyacetophenone, 2-aminobutan-1-ol, and formaldehyde under solvent-free conditions—a method inspired by "pseudo-Betti" reactions that form C-C bonds through imine intermediates [10]. The solvent-free approach (80°C, 30–120 min) yields 40–97% depending on substituent electronics, with electron-withdrawing groups (e.g., m-NO₂ benzaldehydes) accelerating reaction rates [10].
Bioisosteric replacement of the phenolic hydroxyl with methoxy (e.g., 2-{1-[(1-hydroxybutan-2-yl)amino]ethyl}-5-methoxyphenol, CB01680119) abolishes antimycobacterial activity, confirming the indispensability of free OH for target binding [5]. Similarly, removing the terminal hydroxyl (as in CAS 1019605-07-2) reduces hydrophilicity and impairs penetration through mycobacterial envelopes [9]. The ortho-phenol’s role extends beyond H-bond donation: it facilitates copper chelation, generating reactive oxygen species within bacterial cells [6].
The structural optimization of 2-{1-[(1-hydroxybutan-2-yl)amino]ethyl}phenol addresses two critical challenges in mycobacterial chemotherapy: intrinsic resistance of NTMs like Mycobacterium abscessus and Mycobacterium avium, and the evasion of host immune responses by persistent pathogens. NTMs exhibit inherent resistance to first-line TB drugs due to impermeable envelopes and efflux pumps, with infection prevalence reaching 20% in cystic fibrosis populations [3] [6]. This compound’s phenolic moiety enables three distinct mechanisms:
Table 3: Mechanistic Advantages Against Mycobacterial Pathogens
Mechanism | Biological Consequence | Evidence from Analogs |
---|---|---|
Arabinosyl transferase inhibition | Disrupted cell wall assembly; increased permeability | Loss of activity in methoxy-substituted variants [5] |
Fcγ receptor-mediated phagocytosis enhancement | 3–5 fold increase in macrophage bacterial uptake | ARM-phenol conjugates boost ROS in M. abscessus [6] |
Metal chelation & ROS generation | Oxidative damage to lipids/proteins; synergy with host defenses | Ortho-phenol Cu²⁺ complexes show bactericidal effects [8] |
The compound’s efficacy against NTMs stems from its ability to circumvent conventional resistance mechanisms. Unlike EMB, which requires active transport into mycobacteria, its phenolic structure enables passive diffusion across hydrophobic barriers in M. abscessus. Furthermore, the hydroxybutyl chain counters efflux pump recognition—a significant advantage given NTMs’ overexpression of MmpL transporters [3] [6]. Current research explores hybrid molecules linking this scaffold to benzoxaboroles (e.g., leucyl-tRNA synthetase inhibitors) to attack multiple targets simultaneously [8].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7